![molecular formula C6H7ClN4 B1655820 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) CAS No. 4261-04-5](/img/no-structure.png)

1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

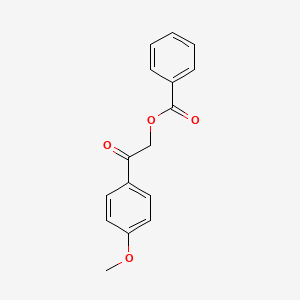

1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

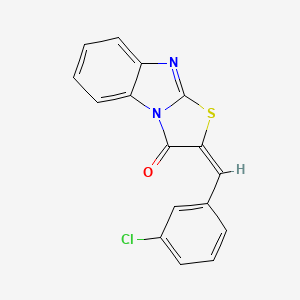

Synthesis Analysis

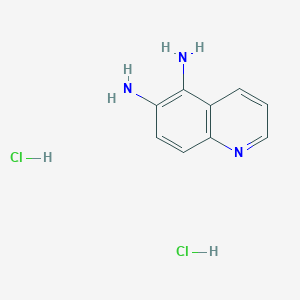

The synthesis of imidazo[4,5-b]pyridines involves standard methods of organic synthesis . Precursors were prepared from corresponding 2,3-diaminopyridines and benzaldehydes in moderate to high yields (58–94%) using DMSO-mediated cyclization in the presence of Na2S2O5 .

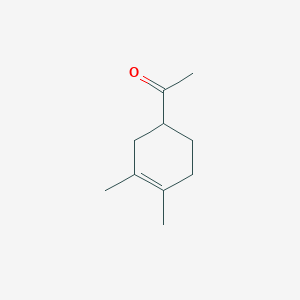

Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

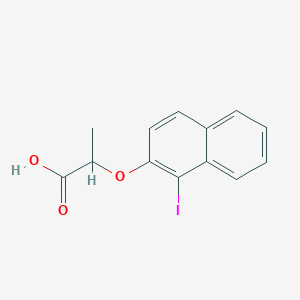

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1) can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry .

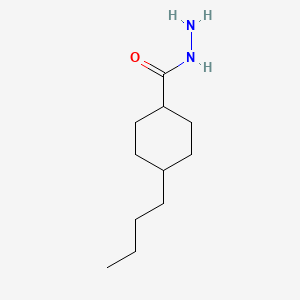

科学研究应用

Optoelectronic Devices

This class of aromatic heterocycles shows great potential in materials science, particularly in the development of optoelectronic devices due to their luminescent properties .

Pharmaceutical Applications

Imidazo[4,5-b]pyridine derivatives are being explored for their use in anti-cancer drugs . They offer promising innovations in the pharmaceutical field .

Neuroinflammation Treatment

These compounds have been identified as potent inhibitors of bromodomain and extra-terminal (BET) proteins, which are significant for reducing neuroinflammation and excitability to treat neuropathic pain (NP) .

c-Met Kinase Inhibition

There is ongoing research into the optimization of 1H-imidazo[4,5-b]pyridine-based compounds as novel c-Met kinase inhibitors , which are important in cancer therapy .

Synthetic Approaches

A regioselective approach for the synthesis of these compounds has been reported, yielding products from medium to excellent efficiency, which is crucial for their practical application in various fields .

Antimicrobial Properties

New derivatives of imidazo[4,5-b]pyridine are being synthesized and tested for their antimicrobial properties , expanding their potential use in medical treatments .

作用机制

Target of Action

Imidazole-containing compounds, which include 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), have been reported to exhibit a broad range of biological activities . For instance, some imidazopyridines are known to target tubulin, a protein crucial for cell division .

Mode of Action

Imidazopyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

Imidazopyridines, including 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazopyridines have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of imidazole-containing compounds, including 1h-imidazo[4,5-b]pyridin-7-amine–hydrogen chloride (1/1), has been reported to rely on various chemical reactions , which could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) involves the reaction of 2-cyanopyridine with 1,2-diaminobenzene in the presence of a reducing agent to form the intermediate 1H-Imidazo[4,5-b]pyridine. This intermediate is then reacted with ammonium chloride in the presence of a reducing agent to form the final product, 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1).", "Starting Materials": [ "2-cyanopyridine", "1,2-diaminobenzene", "reducing agent", "ammonium chloride" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with 1,2-diaminobenzene in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the intermediate 1H-Imidazo[4,5-b]pyridine.", "Step 2: The intermediate 1H-Imidazo[4,5-b]pyridine is then reacted with ammonium chloride in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the final product, 1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1)." ] } | |

CAS 编号 |

4261-04-5 |

产品名称 |

1H-Imidazo[4,5-b]pyridin-7-amine--hydrogen chloride (1/1) |

分子式 |

C6H7ClN4 |

分子量 |

170.60 |

IUPAC 名称 |

1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride |

InChI |

InChI=1S/C6H6N4.ClH/c7-4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H3,7,8,9,10);1H |

InChI 键 |

KSKZHWJCWNLYGB-UHFFFAOYSA-N |

SMILES |

C1=CN=C2C(=C1N)NC=N2.Cl |

规范 SMILES |

C1=CN=C2C(=C1N)NC=N2.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-methyl-](/img/structure/B1655737.png)

![[(Hexahydro-2,2,7,7-tetramethyl-5-oxo-1H-1,4-diazepine-1-yl)oxy]radical](/img/structure/B1655744.png)

![1-[(Furan-2-yl)methyl]piperidine-3-carbohydrazide](/img/structure/B1655747.png)

![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B1655757.png)